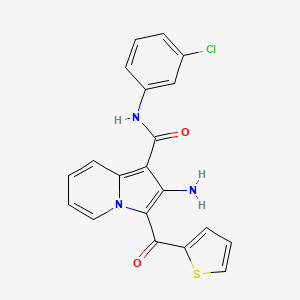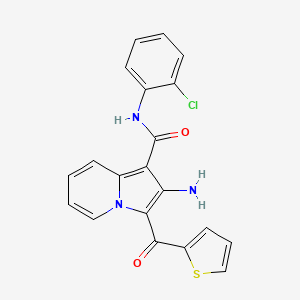![molecular formula C18H14N6O3S B15001361 2-({[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)quinazolin-4(1H)-one](/img/structure/B15001361.png)
2-({[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)quinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)METHYL]-1,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a benzodioxole moiety, a tetrazole ring, and a quinazolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)METHYL]-1,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved by reacting catechol with dihalomethanes in the presence of concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . The tetrazole ring can be synthesized via a Pd-catalyzed C-N cross-coupling reaction . The final step involves the formation of the quinazolinone core through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-[({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)METHYL]-1,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and tetrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the tetrazole ring would yield amines.
Applications De Recherche Scientifique
2-[({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)METHYL]-1,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)METHYL]-1,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can interact with proteins, altering their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but lacks the tetrazole and quinazolinone components.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Contains the benzodioxole moiety but differs in its overall structure.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar in having the benzodioxole moiety but has a different functional group arrangement.
Uniqueness
2-[({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)METHYL]-1,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of the benzodioxole, tetrazole, and quinazolinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H14N6O3S |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
2-[[1-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H14N6O3S/c25-17-12-3-1-2-4-13(12)19-16(20-17)9-28-18-21-22-23-24(18)8-11-5-6-14-15(7-11)27-10-26-14/h1-7H,8-10H2,(H,19,20,25) |
Clé InChI |
XQKMJXYHZOBJQY-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CN3C(=NN=N3)SCC4=NC5=CC=CC=C5C(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-chlorophenyl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001289.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001310.png)

![3-(4-fluorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001317.png)
![7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B15001324.png)
![1,3-dimethyl-7-[(E)-2-phenylethenyl]-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15001331.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001337.png)
![(3Z)-1-(4-chlorobenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15001339.png)
![2-amino-7-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001346.png)
![3-[(4-chlorophenyl)sulfonyl]-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001351.png)
![2-Oxo-4-[3-(trifluoromethyl)phenyl]-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B15001359.png)
![4-(3-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B15001363.png)
![ethyl 2-[(4-butoxyphenyl)amino]-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate](/img/structure/B15001368.png)
